molecular formula C19H17N3O3 B1449813 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol CAS No. 183320-72-1

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

Cat. No. B1449813
CAS RN: 183320-72-1
M. Wt: 335.4 g/mol
InChI Key: QRZXFNFMRVWNDG-UHFFFAOYSA-N
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Description

This compound, also known as Erlotinib , is a quinazoline compound with a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions . It has a molecular weight of 393.44 .


Molecular Structure Analysis

The linear formula of this compound is C22H23N3O4 . The structure includes a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring. Attached to this core are a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Scientific Research Applications

1. Synthesis and Purification Techniques

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol, as a variant of erlotinib hydrochloride, has been studied for optimized synthesis and purification. A study by Zhang and Zha (2013) demonstrated the use of piperazine in a nucleophilic substitution reaction to transform an intermediate byproduct, resulting in highly pure erlotinib hydrochloride with low impurity content (Zhang & Zha, 2013).

2. Molecular Characterization and Derivative Synthesis

Research has also focused on the synthesis and characterization of quinazoline derivatives, including those related to 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol. For instance, Yan, Huang, and Zhang (2013) synthesized and characterized various quinazoline derivatives, providing insights into their structural properties (Yan, Huang, & Zhang, 2013).

3. Multicomponent Crystals

Sridhar et al. (2010) investigated the crystallization of erlotinib, closely related to the compound . They studied its formation as multicomponent crystals, examining the intermolecular interactions and hydrogen-bonding networks that influence the crystal packing (Sridhar et al., 2010).

4. Antimicrobial Properties

Kapoor et al. (2017) explored the antimicrobial potential of quinazolinone derivatives. Their research highlighted the development of novel antimicrobial agents based on quinazolinone structures, demonstrating their effectiveness against various bacterial strains (Kapoor et al., 2017).

5. Antioxidant Properties

Mravljak et al. (2021) synthesized quinazolinone derivatives and evaluated their antioxidant properties using different methods. They found that certain structural modifications in the quinazolinone scaffold significantly enhanced antioxidant activity (Mravljak et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound isn’t provided in the search results, Erlotinib, a compound with a similar structure, is known to be a tyrosine kinase inhibitor . It’s possible that “4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol” may have a similar mechanism of action.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-18(25-8-7-24-2)17(23)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZXFNFMRVWNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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